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Compound Name:
2,3-Difluoro-6-

isopropoxybenzaldehyde

CAS No.: 949026-89-5

Cat. No.: B6326973

Get Quote

Executive Summary
As a Senior Application Scientist, I frequently evaluate novel building blocks that can introduce

unique stereoelectronic properties into drug scaffolds. 2,3-Difluoro-6-
isopropoxybenzaldehyde (CAS: 949026-89-5)[1] represents a highly specialized fluorinated

aromatic aldehyde. This whitepaper transcends a traditional Safety Data Sheet (SDS) by

integrating rigorous safety protocols with mechanistic insights and field-proven synthetic

workflows, specifically tailored for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality
Understanding the reactivity and hazards of a compound requires analyzing its structural

components. The presence of two fluorine atoms at the 2,3-positions exerts a strong inductive

electron-withdrawing effect, significantly increasing the electrophilicity of the aldehyde

carbon[2]. Conversely, the 6-isopropoxy group introduces substantial steric bulk, which dictates
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regioselectivity during nucleophilic attack and provides lipophilicity beneficial for blood-brain

barrier (BBB) penetration in central nervous system (CNS) drug design.

Table 1: Physicochemical Properties & Mechanistic Implications

Property Value Causality / Implication

CAS Number 949026-89-5[1]
Unique identifier for regulatory

compliance and procurement.

Molecular Formula C10H10F2O2[3]

Balances lipophilicity

(isopropoxy) with polarity

(aldehyde).

Molecular Weight 200.18 g/mol [4]

Low molecular weight, ideal for

fragment-based drug discovery

(FBDD).

Electrophilicity High

Fluorine inductive effects lower

the LUMO energy of the

carbonyl[2].

Hazard Assessment & Safety Protocols (The "SDS"
Core)
Standard halogenated benzaldehydes carry specific risks due to the high reactivity of the

formyl group.

GHS Classification & Toxicological Causality
Skin Irritation (Category 2, H315) & Eye Irritation (Category 2, H319): The electrophilic

aldehyde can undergo Schiff base formation with primary amines on the surface of proteins

in the skin and cornea, leading to cross-linking and localized inflammation.

Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Inhalation of vapors

causes respiratory tract irritation via the same protein-binding mechanism.

PPE & Handling Rationale
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Gloves: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Latex is insufficient as

aldehydes and their common organic solvent carriers (e.g., DCM, DMF) can rapidly

permeate latex matrices.

Ventilation: Must be handled in a Class II biological safety cabinet or a standard chemical

fume hood with a face velocity of 80-100 fpm to prevent inhalation of volatile emissions.

Emergency Spill Response & Neutralization
A spill of an electrophilic aldehyde must not be simply wiped up; it must be chemically

neutralized. The most effective method is the use of saturated sodium bisulfite (NaHSO₃) or

sodium metabisulfite (Na₂S₂O₅)[5].

Spill Detected
(Evacuate & Ventilate Area)

Don PPE
(Nitrile Gloves, Respirator)

Containment
(Apply Inert Absorbent)

Chemical Neutralization
(Apply Saturated NaHSO3)

Verification
(Check pH = Neutral)

Hazardous Waste
Disposal
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Step-by-step emergency spill response and chemical neutralization protocol.
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Neutralization Mechanism: Sodium bisulfite reacts with the aldehyde to form a stable, water-

soluble, and non-hazardous sodium bisulfite adduct[6][7]. This eliminates the vapor hazard,

prevents environmental toxicity, and allows for safe disposal.

Synthetic Utility & Experimental Workflows
In drug development, 2,3-Difluoro-6-isopropoxybenzaldehyde is primarily utilized to

synthesize fluorinated benzylamines via reductive amination[8]. The incorporation of fluorine

modulates the basicity of the resulting amine and increases metabolic stability against

cytochrome P450 enzymes.
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Reductive amination workflow of 2,3-Difluoro-6-isopropoxybenzaldehyde.

Self-Validating Protocol: Reductive Amination
To ensure high yields and prevent over-alkylation, I recommend the following self-validating

protocol using sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is chosen because

its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively

reduce the iminium ion without reducing the unreacted fluorinated benzaldehyde[8][9].

Imine Formation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1.0

equivalent of 2,3-Difluoro-6-isopropoxybenzaldehyde and 1.05 equivalents of the target

primary amine in anhydrous 1,2-dichloroethane (DCE).

Causality: DCE is preferred over dichloromethane (DCM) as its higher boiling point allows

for mild heating if the steric bulk of the 6-isopropoxy group hinders imine formation.
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Internal Validation (Checkpoint 1): Stir at room temperature for 2 hours. Monitor the

consumption of the aldehyde via TLC (Hexanes/EtOAc) or LC-MS. Do not proceed until

aldehyde consumption plateaus. The steric hindrance of the isopropoxy group may

necessitate the addition of a Lewis acid catalyst (e.g., Ti(OiPr)₄) if conversion is low.

Reduction: Once the imine intermediate is verified, cool the reaction to 0°C. Add 1.5

equivalents of NaBH(OAc)₃ portion-wise.

Causality: Cooling mitigates the exothermic nature of the hydride transfer, preventing

unwanted side reactions.

Internal Validation (Checkpoint 2): Stir for 12 hours at room temperature. Quench with

saturated aqueous NaHCO₃. The cessation of gas evolution (H₂) validates that the excess

hydride has been safely neutralized.

Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure. Purify via flash column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
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